Adamantyl 2-trifluoromethylacrylate
Description
Properties
IUPAC Name |
1-adamantyl 2-(trifluoromethyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3O2/c1-8(14(15,16)17)12(18)19-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAJUPVTCAQGQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)OC12CC3CC(C1)CC(C3)C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435880 | |
| Record name | Tricyclo[3.3.1.1~3,7~]decan-1-yl 2-(trifluoromethyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188739-82-4 | |
| Record name | Tricyclo[3.3.1.1~3,7~]decan-1-yl 2-(trifluoromethyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adamantyl 2-trifluoromethylacrylate typically involves the reaction of adamantyl derivatives with trifluoromethylacrylate under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where adamantane is reacted with trifluoromethylacrylate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high throughput and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Adamantyl 2-trifluoromethylacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of adamantyl carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of adamantyl alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include adamantyl carboxylic acids, adamantyl alcohols, and various substituted adamantyl derivatives .
Scientific Research Applications
Adamantyl 2-trifluoromethylacrylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of Adamantyl 2-trifluoromethylacrylate involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and improving drug delivery efficiency. The trifluoromethyl group can participate in various biochemical interactions, potentially inhibiting key enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Lipophilicity and Bioavailability
The adamantyl group significantly increases lipophilicity compared to non-adamantyl acrylates. For instance, adamantyl-bearing compounds consistently exhibit higher partition coefficients (logP) than their des-adamantyl counterparts, enhancing their ability to traverse lipid bilayers and interact with hydrophobic targets . This property is critical in drug design, where improved bioavailability can offset lower intrinsic activity.
Metabolic Stability and Metabolite Profiles
Adamantyl 2-trifluoromethylacrylate’s metabolic fate may differ from other adamantyl derivatives due to its trifluoromethyl group. Studies on adamantyl-based CB2 agonists (e.g., AM9338) reveal that hydroxylation predominantly occurs at secondary carbons of the adamantyl moiety, yielding mono- and di-hydroxylated metabolites . This contrasts with non-adamantyl fluorinated acrylates, which may undergo defluorination or ester hydrolysis. The trifluoromethyl group in this compound could further slow oxidative metabolism, extending its half-life compared to non-fluorinated analogues like methyl 2-cyano-3-phenylacrylate .
Steric Effects on Target Binding
The bulky adamantyl group imposes steric constraints that influence molecular interactions. Computational docking studies indicate that adamantyl derivatives require larger binding pockets (e.g., the Gly86-containing P1 pocket in MHC molecules) compared to smaller molecules like p-chlorophenol (pCP) . This steric demand can confer selectivity for specific biological targets. For example, adamantyl-containing HDAC inhibitors exhibit reduced enzyme inhibitory activity but enhanced antiproliferative effects in cancer cell lines, suggesting that steric bulk shifts the mechanism of action from direct enzyme inhibition to cellular pathway modulation .
Structural and Physical Properties
Crystallographic data for adamantyl acrylates (e.g., 2-(methoxymethyl)adamantan-2-yl 2-methylacrylate) reveal monoclinic crystal systems (space group P21/c) with distinct unit cell parameters (a = 14.1385 Å, b = 7.5265 Å), reflecting the adamantyl group’s rigid, three-dimensional architecture . These structural features contribute to higher melting points and thermal stability compared to linear acrylates.
Biological Activity
Adamantyl 2-trifluoromethylacrylate is a compound derived from adamantane, a hydrocarbon known for its unique cage-like structure and biological significance. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of adamantyl derivatives with trifluoromethyl acrylate. The characterization of the compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the structural integrity and purity of the synthesized compound.
Biological Activity Overview
Adamantyl compounds, including this compound, have demonstrated a variety of biological activities:
- Antiviral Activity : Adamantane derivatives are known for their antiviral properties, particularly against influenza viruses. They inhibit viral replication by interfering with the viral M2 protein, which is essential for viral uncoating.
- Anticancer Properties : Recent studies have indicated that adamantyl-based compounds exhibit antiproliferative effects on various cancer cell lines. For instance, complexes derived from adamantyl hydrazones have shown promising anticancer activity against breast and prostate cancer cells .
- Antibacterial and Antifungal Effects : Adamantane derivatives are also reported to possess antibacterial and antifungal properties, potentially through mechanisms involving membrane disruption or inhibition of nucleic acid synthesis .
Case Studies
Several studies have explored the biological activity of adamantyl compounds:
- Anticancer Activity : A study evaluated the antiproliferative effects of adamantyl hydrazone complexes against human cancer cell lines (MCF7, T47D, MDA-MB-231). The results indicated that these complexes exhibited significant cytotoxicity, with IC50 values suggesting effective concentrations for therapeutic use .
- Antiviral Efficacy : Research on the antiviral efficacy of adamantyl derivatives revealed that they could effectively inhibit influenza virus replication in vitro. The mechanism involves blocking the M2 ion channel, which is crucial for viral entry into host cells .
- Antimicrobial Studies : Adamantyl derivatives were tested against various bacterial strains. The findings demonstrated that certain compounds exhibited substantial antibacterial activity, particularly against Gram-positive bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that adamantyl compounds may inhibit key enzymes involved in cancer cell proliferation and survival.
- Membrane Interaction : The lipophilic nature of adamantane allows it to interact with cellular membranes, disrupting their integrity and leading to cell death.
- Modulation of Signaling Pathways : Adamantyl derivatives may influence various signaling pathways related to inflammation and apoptosis, contributing to their anticancer effects .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing adamantyl 2-trifluoromethylacrylate, and what analytical techniques are used to confirm its structure?
- Methodological Answer : Synthesis often involves adamantylation reactions using trifluoroacetic acid as a solvent or catalyst. For example, adamantyl derivatives can form via electrophilic substitution, as seen in the reaction of 1,4-dihydroxynaphthalene with adamantanole-1 in trifluoroacetic acid, leading to diketone intermediates . Structural confirmation typically employs and NMR spectroscopy to identify adamantyl moiety integration and trifluoromethyl group signals. Mass spectrometry (LC-MS) further validates molecular weight and purity .
Q. How is this compound characterized structurally in academic research?
- Methodological Answer : Advanced characterization combines NMR (e.g., NOE correlations for stereochemistry), LC-MS for metabolite profiling, and microcoil-NMR for low-quantity metabolite analysis. For instance, hydroxylated adamantyl metabolites were resolved using NOE correlations to assign stereochemistry, while docking studies with CYP3A4 enzymes provided mechanistic insights into oxidation sites .
Advanced Research Questions
Q. What metabolic pathways are observed for adamantyl-containing compounds, and how do researchers identify novel metabolites?
- Methodological Answer : Adamantyl compounds undergo CYP450-mediated hydroxylation, primarily at secondary carbons, as demonstrated in AM9338 metabolism. Researchers use LC-MS for initial metabolite detection and microcoil-NMR for structural elucidation of low-abundance metabolites. Docking studies with metabolic enzymes (e.g., CYP3A4) help predict oxidation sites and validate experimental findings . Novel di-hydroxylated metabolites have been identified using this dual-method approach .
Q. How do interspecies differences in metabolic enzymes affect the interpretation of preclinical data for adamantyl derivatives?
- Methodological Answer : Comparative studies in CD-1 mice and human liver microsomes reveal species-specific CYP isoform contributions. For example, CYP3A4 dominates human metabolism, while Cyp3a11 and Cyp2c isoforms are critical in mice. Researchers optimize kinetic models and statistical analyses (e.g., substrate inhibition studies) to account for these differences. Such approaches prevent misinterpretation of in vivo efficacy or toxicity data .
Q. What strategies are employed to address conflicting data in adamantyl compound reactivity studies (e.g., unexpected diketone formation)?
- Methodological Answer : Contradictions in reaction outcomes (e.g., diketone vs. dihydroxynaphthalene derivatives) are resolved by varying reaction conditions (solvent, temperature) and monitoring intermediates via time-resolved NMR. For example, trifluoroacetic acid concentration adjustments can suppress diketone formation, favoring desired adducts . Computational modeling of reaction pathways may also clarify mechanistic discrepancies.
Q. How does the adamantyl group influence the biological activity and pharmacokinetics of drug candidates?
- Methodological Answer : Structure-activity relationship (SAR) studies show that adamantyl groups enhance lipophilicity and target binding but may increase nonspecific interactions. For instance, replacing adamantyl with cyclohexyl in antimycobacterial compounds reduced lipophilicity but also decreased slow-growing NTM activity. Researchers balance these trade-offs using iterative design-synthesis-screen cycles and ADMET profiling .
Q. What role does this compound play in drug delivery systems?
- Methodological Answer : Adamantyl’s rigid cage structure improves drug-loading capacity in liposomes and enhances host-guest interactions with cyclodextrins. For example, adamantane-functionalized dendrimers exhibit controlled release profiles in targeted delivery systems. Surface recognition studies leverage adamantyl’s symmetry for molecular imprinting applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
